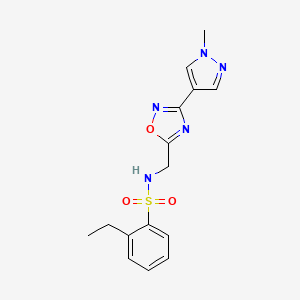

2-(Benzylamino)propanoic acid

Vue d'ensemble

Description

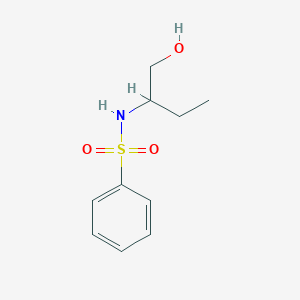

2-(Benzylamino)propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid where a benzylamino group is attached to the second carbon atom

Mécanisme D'action

Target of Action

It’s structurally similar to propanoic acid , which is known to act as an antimicrobial agent for food preservation and flavoring .

Mode of Action

It’s structurally related to propanoic acid, which is known to act as an antimicrobial agent . It’s also related to ibuprofen, a non-selective inhibitor of cyclooxygenase, an enzyme involved in prostaglandin synthesis .

Biochemical Pathways

Propanoic acid, a structurally similar compound, undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Pharmacokinetics

It’s structurally related to propanoic acid, which is known to have a moderately short initial half-life of 2–5 hours .

Result of Action

It’s structurally related to propanoic acid, which is known to act as an antimicrobial agent .

Analyse Biochimique

Cellular Effects

It’s believed that this compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-(Benzylamino)propanoic acid involves complex interactions at the molecular level. It’s thought that this compound can bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)propanoic acid typically involves the reaction of benzylamine with a suitable precursor such as 2-bromopropanoic acid. The reaction is carried out under basic conditions, often using a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5CH2NH2+BrCH2CH2COOH→C6H5CH2NHCH2CH2COOH+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Benzylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of 2-(benzylamino)propanol.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

2-(Benzylamino)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparaison Avec Des Composés Similaires

2-(Benzylamino)-3-(benzyloxy)propanoic acid: This compound has an additional benzyloxy group, which can influence its reactivity and applications.

2-(Dibenzylamino)propanoic acid: Contains two benzyl groups attached to the amino nitrogen, affecting its steric and electronic properties.

Uniqueness: 2-(Benzylamino)propanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural simplicity compared to more complex derivatives makes it a versatile intermediate in organic synthesis.

Propriétés

IUPAC Name |

2-(benzylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIHXKPTGKETCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)

![N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2872971.png)

![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)

![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)

![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)